2-Benzyl benzylbromide

Description

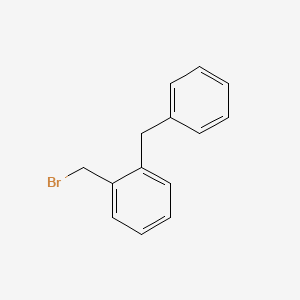

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-(bromomethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXVDOHKMVBODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Benzyl Benzylbromide

Radical Pathways and Radical Chain Mechanisms

Beyond ionic pathways, 2-benzyl benzylbromide can also react via radical mechanisms, typically initiated by heat or light. These reactions involve homolytic cleavage of the carbon-bromine bond.

The C-Br bond in this compound can break homolytically to form a bromine radical and a 2-benzylbenzyl radical. The stability of the resulting benzylic radical is a key reason why such processes are favorable. This stability arises from resonance delocalization, where the unpaired electron on the benzylic carbon can be distributed over the ortho and para positions of the adjacent aromatic ring. This delocalization significantly lowers the energy of the radical intermediate, making its formation more accessible than that of a simple alkyl radical. The 2-benzylbenzyl radical can then participate in various radical chain reactions, such as polymerization or hydrogen abstraction.

Single Electron Transfer (SET) processes can also initiate reactions involving this compound. In an SET mechanism, an electron is transferred from a donor species (like a metal or a nucleophile with a low oxidation potential) to the this compound molecule. This forms a transient radical anion. This radical anion is unstable and rapidly fragments, cleaving the C-Br bond to yield a stable bromide anion and the 2-benzylbenzyl radical. This radical can then undergo further reactions, such as dimerization or reaction with a solvent.

Studies on Radical Intermediates

The benzylic position, the carbon atom adjacent to an aromatic ring, is known for its propensity to form stabilized radical intermediates. libretexts.orgwikipedia.org This stability arises from the delocalization of the unpaired electron into the π-system of the benzene (B151609) ring. khanacademy.org In the case of this compound, homolytic cleavage of the carbon-bromine bond would generate a 2-benzylbenzyl radical. The stability of this radical is enhanced due to resonance stabilization provided by the adjacent phenyl ring. khanacademy.orglibretexts.org

The formation of such benzylic radicals is a key step in reactions like free-radical bromination, which typically utilizes reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgmasterorganicchemistry.com The mechanism involves the abstraction of a benzylic hydrogen to form the resonance-stabilized benzylic radical, which then reacts with a bromine source. khanacademy.orglibretexts.orgyoutube.com While this is a common method for forming benzylic bromides, the reverse reaction, the formation of a radical from the bromide, can be initiated under specific conditions, such as photolysis or in the presence of single-electron-transfer (SET) reagents. researchgate.netdtic.mil

Studies on the trapping of benzyl (B1604629) radicals with various agents can provide insight into their reactivity. For instance, photochemical methods can be employed to generate benzyl radicals, which can then be trapped by heterocyclic bases or other radical scavengers. The investigation of such trapping reactions helps in understanding the kinetics and mechanisms of radical-mediated processes involving benzyl bromide derivatives.

Organometallic Reactivity and Catalysis

This compound is a versatile substrate for a variety of transition metal-catalyzed transformations, which are fundamental in the construction of complex organic molecules. The reactivity of the benzylic C-Br bond allows for its activation by low-valent transition metals, primarily palladium and nickel complexes, initiating catalytic cycles that lead to the formation of new carbon-carbon and carbon-heteroatom bonds.

Iron-catalyzed cross-electrophile coupling reactions have also been developed to couple benzyl halides with disulfides, forming thioethers without the need for an external reductant. chemrxiv.org These reactions demonstrate the utility of earth-abundant metals in catalyzing transformations of benzylic halides. The general applicability of these catalytic systems to benzyl bromides suggests that this compound would be a suitable substrate for these transformations, enabling the introduction of diverse functionalities at the benzylic position.

The incorporation of carbon dioxide (CO2) into organic molecules is a significant area of research for sustainable chemistry. Transition metal-catalyzed carboxylation of benzyl halides, including this compound, presents a direct route to synthesize phenylacetic acid derivatives. Nickel-catalyzed methodologies have been developed for the direct carboxylation of benzyl halides with CO2 under mild conditions, such as atmospheric pressure of CO2 at room temperature. nih.gov This approach is advantageous as it avoids the pre-formation of sensitive organometallic reagents. nih.gov

The general mechanism for such reactions can involve the oxidative addition of the benzyl bromide to a low-valent metal center, followed by the insertion of CO2 into the metal-carbon bond and subsequent reductive elimination or hydrolysis to yield the carboxylic acid. Palladium-catalyzed systems have also been explored for the carboxylation of aryl halides, which can be adapted for benzyl halides under appropriate conditions. google.com Furthermore, electrocarboxylation methods using silver cathodes have shown promise for the conversion of benzyl bromide to phenylacetic acid in a CO2 atmosphere. researchgate.net Visible-light-mediated, metal-free carboxylation of benzylic C-H bonds has also been reported, offering an alternative pathway to access these valuable carboxylic acid products. nih.gov

| Catalyst System | CO2 Source | Conditions | Product Type |

| Nickel Catalyst | Atmospheric CO2 | Room Temperature | Phenylacetic acids |

| Palladium Catalyst | CO2 | Requires reducing agent | Aryl carboxylic acids |

| Silver Cathode | CO2 Atmosphere | Electrochemical | Phenylacetic acids |

| Metal-free/Visible Light | CO2 | Photoredox catalysis | 2-Arylpropionic acids |

This table provides a general overview of carboxylation methods applicable to benzyl halides.

Cross-coupling reactions are powerful tools for C-C bond formation, and benzyl bromides are excellent electrophilic partners in these transformations. youtube.com this compound can participate in several types of palladium- or nickel-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. youtube.com this compound can be coupled with aryl- or vinylboronic acids or their derivatives in the presence of a palladium catalyst and a base. nih.govnih.gov Microwave-assisted protocols have been developed to accelerate these reactions. nih.gov Potassium aryltrifluoroborates are also effective coupling partners for benzyl halides, offering high functional group tolerance. nih.govresearchgate.net

Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. Benzylzinc reagents, prepared from the corresponding benzyl bromides, can be coupled with various (hetero)aryl halides. uantwerpen.be This method is effective for synthesizing substituted diphenylmethane (B89790) structures.

Other Cross-Coupling Reactions: Palladium-catalyzed coupling of benzyl bromides with lithium acetylides provides a rapid method for synthesizing propargylarenes. nih.gov Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides has also been reported. chemrxiv.org

Below is a table summarizing various cross-coupling reactions applicable to benzyl bromides.

| Coupling Reaction | Organometallic Reagent | Catalyst | Typical Product |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids/Esters | Palladium | Diaryl/Aryl-vinyl methanes |

| Negishi | Organozinc Halides | Nickel/Palladium | Diaryl/Aryl-heteroaryl methanes |

| sp-sp3 Coupling | Lithium Acetylides | Palladium | Propargylarenes |

This table illustrates the versatility of benzyl bromides in forming diverse carbon-carbon bonds.

Rearrangement Reactions and Skeletal Transformations

The structure of this compound, with a phenyl group at the ortho position of the benzyl moiety, allows for the potential participation of this neighboring group in substitution reactions. This neighboring group participation can lead to the formation of a cyclic carbocation intermediate known as a phenonium ion . libretexts.org

In reactions where a carbocation is formed at the benzylic position, such as during solvolysis or in the presence of a Lewis acid, the ortho-benzyl group can act as an internal nucleophile. The π-electrons of the neighboring phenyl ring can attack the electron-deficient benzylic carbon, displacing the leaving group (bromide) and forming a three-membered ring fused to the aromatic system. libretexts.org

The formation of a phenonium ion intermediate has significant mechanistic and stereochemical consequences. Attack by an external nucleophile can occur at either of the two carbons of the three-membered ring that are part of the original aromatic ring, or at the benzylic carbon, leading to rearranged products. libretexts.org This can result in skeletal transformations where the original connectivity of the atoms is altered. Computational studies on related systems have provided insight into the energetics of phenonium ion formation and subsequent reaction pathways. nih.gov The intermediacy of phenonium ions can explain the formation of otherwise unexpected products in reactions of appropriately substituted benzyl derivatives. nih.gov

Formal C-C Bond Insertion Reactions

Recent advancements in organic synthesis have explored the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond of electron-rich benzyl bromide derivatives, a process catalyzed by a simple Lewis acid like tin(IV) chloride (SnCl₄). nih.govnih.gov This homologation reaction represents a significant departure from classical transformations of benzyl halides, which typically involve nucleophilic substitution or electrophilic aromatic substitution. nih.gov The reaction proceeds through the formation of a benzylic quaternary center and retains an alkyl bromide functional group, allowing for subsequent derivatization. nih.govnih.gov

The proposed mechanism for this transformation involves several key steps. Initially, the electron-rich benzyl bromide reacts with the diazo compound, facilitated by the Lewis acid, to form a stabilized benzylic carbocation intermediate. nih.gov This carbocation then generates an alkyl diazonium ion. nih.gov The subsequent loss of nitrogen gas triggers a neighboring group participation of the aryl ring, leading to the formation of a phenonium ion intermediate. nih.govacs.org The regioselectivity of the reaction is determined by the opening of this phenonium ion. nih.gov Computational analysis, specifically Density Functional Theory (DFT) calculations, has provided critical insights into the reaction mechanism, indicating that the initial C-C bond formation via a rate-determining Sₙ1 mechanism is followed by a cascade of cationic intermediates leading to the phenonium ion. nih.govresearchgate.net

A variety of electron-rich benzyl bromide derivatives have been shown to be effective substrates in this reaction, reacting with trifluoromethyl-substituted diazo compounds to yield the desired products in good yields with high regioselectivity (>20:1). nih.gov The reaction demonstrates considerable functional group tolerance, accommodating alkoxy substituents, disubstituted arenes, and even dihydrobenzofuran and 3-bromomethylindole derivatives. nih.govresearchgate.net

The utility of the resulting products, which contain an alkyl bromide handle, has been demonstrated through further transformations. For instance, the bromide can be displaced by azide (B81097) to form β²,²-amino acid derivatives, by 1,2,4-triazole, or by cyanide to yield the corresponding nitrile. nih.gov

Table 1: Scope of Formal C-C Bond Insertion Reactions with Various Benzyl Bromide Derivatives

| Entry | Benzyl Bromide Derivative | Product | Yield (%) |

| 1 | 4-Methoxybenzyl bromide | 2-(4-Methoxyphenyl)-2-methyl-1-bromo-3,3,3-trifluoropropane | 85 |

| 2 | 3,4-Dimethoxybenzyl bromide (Veratrole derivative) | 2-(3,4-Dimethoxyphenyl)-2-methyl-1-bromo-3,3,3-trifluoropropane | 78 |

| 3 | 4-(Allyloxy)benzyl bromide | 2-(4-(Allyloxy)phenyl)-2-methyl-1-bromo-3,3,3-trifluoropropane | 82 |

| 4 | 4-(Propargyloxy)benzyl bromide | 2-(4-(Propargyloxy)phenyl)-2-methyl-1-bromo-3,3,3-trifluoropropane | 75 |

| 5 | 4-(Benzyloxy)benzyl bromide | 2-(4-(Benzyloxy)phenyl)-2-methyl-1-bromo-3,3,3-trifluoropropane | 88 |

| 6 | Methyl 4-(bromomethyl)benzoate | Methyl 4-(1-bromo-2,2,2-trifluoro-1-methylethyl)benzoate | 70 |

| 7 | 3-Bromo-4-methoxybenzyl bromide | 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1-bromo-3,3,3-trifluoropropane | 65 |

| 8 | 6-Bromomethyl-2,3-dihydrobenzofuran | 6-(1-Bromo-2,2,2-trifluoro-1-methylethyl)-2,3-dihydrobenzofuran | 72 |

| 9 | 3-(Bromomethyl)-1H-indole | 3-(1-Bromo-2,2,2-trifluoro-1-methylethyl)-1H-indole | 60 |

Note: The yields are based on reactions with a trifluoromethyl-substituted diazo compound as reported in the literature for analogous benzyl bromide derivatives. The specific reactivity of this compound in this reaction has not been explicitly detailed.

Chemo- and Regioselectivity in Reactions of this compound

Impact of Ortho-Substitution on Reaction Outcomes

The presence of a substituent at the ortho position of a benzyl halide can significantly influence its reactivity and the outcome of a reaction. Generally, ortho-substituted benzyl halides tend to solvolyze more slowly than their para-isomers. nih.gov This reduced reactivity is often attributed to steric hindrance, where the ortho-substituent impedes the approach of a nucleophile to the benzylic carbon atom. nih.gov

In the context of this compound, the ortho-benzyl group is a bulky substituent that would be expected to exert a significant steric effect, potentially slowing down reactions that proceed via an Sₙ2 mechanism. However, for reactions that proceed through a carbocation intermediate (Sₙ1 mechanism), the electronic effects of the substituent become more prominent. The benzyl group is generally considered to be weakly electron-donating through an inductive effect.

In certain cases, an ortho-substituent can act as an intramolecular nucleophile, assisting in the displacement of the leaving group and leading to an enhanced reaction rate. nih.gov For this compound, the ortho-benzyl group does not possess a lone pair of electrons to act as a classical internal nucleophile. However, in reactions such as the formal C-C bond insertion, the ortho-benzyl group would be part of the aromatic ring that participates in the formation of the phenonium ion intermediate. nih.gov The position of the benzyl group would influence the stability of the resulting phenonium ion and could direct the regioselectivity of its opening.

Site-selective ortho-benzylation of N-aryl amides has been achieved using a boron-directing group, demonstrating that with appropriate catalytic systems, reactions at the ortho position can be highly selective. nih.govacs.org This suggests that the inherent steric hindrance of an ortho-substituent can be overcome to achieve specific reaction outcomes.

Stereochemical Aspects of Reactivity

The stereochemical outcome of reactions involving benzyl bromides is highly dependent on the reaction mechanism. For reactions that proceed via a concerted Sₙ2 mechanism, an inversion of configuration at the benzylic carbon would be expected if it were a stereocenter. In the case of this compound, the benzylic carbon is prochiral.

For reactions that proceed through a planar benzylic carbocation intermediate, as in an Sₙ1-type mechanism, racemization is the expected outcome if the benzylic carbon is a stereocenter. The nucleophile can attack the planar carbocation from either face with equal probability. The formation of a benzylic carbocation is favored in benzyl bromide due to resonance stabilization by the benzene ring. quora.com

In the formal C-C bond insertion reactions of benzyl bromide derivatives, the reaction proceeds through a phenonium ion intermediate. nih.govacs.org The formation and subsequent opening of this bridged ion can have significant stereochemical implications. The nucleophilic attack on the phenonium ion would occur in a stereospecific manner, leading to a defined stereochemical relationship between the newly formed bonds. While the specific stereochemistry of the products from the reaction with this compound has not been reported, the involvement of a phenonium ion intermediate suggests that the reaction would be stereoselective.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the advanced applications of “this compound” in the contexts outlined in the provided structure. Searches for its role as a key synthetic intermediate in alkylation reactions, ether and ester synthesis, or the preparation of functionalized aromatic systems did not yield any specific examples or research findings for this particular compound.

Similarly, information regarding the use of this compound in the synthesis of bioactive compounds, as an intermediate for drug synthesis, or in derivatization for biological evaluation is not present in the public scientific domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for “this compound” based on the currently available information.

Advanced Applications in Complex Molecular Synthesis

Materials Science Applications

The distinct chemical properties of 2-Benzylbenzylbromide have led to its exploration in the development of new materials with tailored functionalities. Its benzyl (B1604629) bromide moiety provides a reactive site for a variety of chemical transformations, making it a valuable component in the synthesis of complex macromolecular and supramolecular architectures.

Polymer Synthesis

While not a conventional monomer or initiator in its own right, the structural motif of 2-Benzylbenzylbromide can be incorporated into polymers through various synthetic strategies. Its derivatives can be designed to act as initiators in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the precise control of polymer chain length, architecture, and functionality.

For instance, a molecule with a similar benzyl bromide functionality can be used to initiate the polymerization of various vinyl monomers, such as styrene (B11656) and acrylates. The resulting polymers possess a benzyl group at one end, which can be further functionalized. This approach is particularly useful in the synthesis of block copolymers, where different polymer chains are linked together to create materials with unique properties. The synthesis of well-defined block copolymers like polystyrene-b-poly(methyl methacrylate) often relies on the sequential polymerization of monomers from a functional initiator. cmu.edupolymersource.capolymersource.cadergipark.org.trnih.gov

Table 1: Potential Applications of 2-Benzylbenzylbromide Derivatives in Controlled Polymerization

| Polymerization Technique | Monomer Example | Potential Polymer Architecture |

| ATRP | Styrene | Polystyrene with a benzyl end-group |

| RAFT | Methyl Acrylate | Poly(methyl acrylate) with a benzyl end-group |

| Sequential Polymerization | Styrene, then Methyl Methacrylate | Polystyrene-b-poly(methyl methacrylate) |

This table illustrates the potential use of 2-Benzylbenzylbromide derivatives as initiators for creating various polymer structures.

Supramolecular Chemistry Building Blocks

The field of supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. The rigid, aromatic core of 2-Benzylbenzylbromide, combined with its reactive benzylic bromide, makes it an attractive precursor for the synthesis of larger molecules that can act as building blocks in supramolecular assemblies.

Derivatives of 2-Benzylbenzylbromide can be designed to incorporate recognition sites for self-assembly into complex architectures such as macrocycles, rotaxanes, and catenanes. nih.govchemrxiv.orgmdpi.comrsc.org For example, by reacting 2-Benzylbenzylbromide with di-functional molecules, it is possible to create ditopic ligands capable of coordinating with metal ions to form metallosupramolecular structures. rsc.org The specific geometry and electronic properties of these ligands, derived from the 2-benzylbenzyl framework, can direct the assembly of predictable and functional supramolecular cages or polymers.

The synthesis of interlocked molecules like rotaxanes, where a linear molecule is threaded through a macrocycle, often relies on the use of "stopper" groups to prevent the components from dissociating. The bulky 2-benzylbenzyl group could potentially serve as such a stopper after being incorporated into a linear thread.

Computational and Theoretical Studies on 2 Benzyl Benzylbromide

Solvation Models and Solvent Effects in Theoretical Studies

The chemical behavior of 2-benzylbenzyl bromide in solution is significantly influenced by its interactions with solvent molecules. Computational chemistry provides powerful tools to model these interactions, offering insights into reaction kinetics and thermodynamics. Theoretical studies on similar molecules, such as benzyl (B1604629) bromide, have effectively utilized both explicit and implicit solvation models to elucidate the role of the solvent.

Explicit solvation models involve the inclusion of a specific number of solvent molecules around the solute, providing a detailed picture of the immediate solvation shell. This approach is computationally intensive but can capture specific short-range interactions like hydrogen bonding. mdpi.com In contrast, implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. mdpi.comacs.org This method is computationally less demanding and is effective in capturing the bulk electrostatic effects of the solvent.

For reactions involving benzyl bromide, such as nucleophilic substitution, computational studies have demonstrated that a combination of solvent parameters, including polarity, hydrogen bond donor ability, and polarizability, influences the reaction rate. researchgate.netias.ac.inresearchgate.net Linear Solvation Energy Relationships (LSER) have been computationally modeled to understand the differential solvation of reactants and transition states. ias.ac.inresearchgate.net For instance, in the reaction of benzyl bromide with piperazine, the transition state was found to be more solvated than the reactants, highlighting the solvent's role in stabilizing the transition state and influencing the reaction kinetics. ias.ac.inresearchgate.net The SM8 model is another continuum solvation model that has been tested for predicting the free energies of solvation for molecules including benzyl bromide. acs.org

Table 1: Comparison of Solvation Models for Predicting Aqueous Solvation Free Energies (kcal/mol) of Benzyl Bromide

| Computational Model | Predicted Solvation Free Energy |

|---|---|

| SM8 (gas-phase geometry) | -2.64 |

| SM8 (solution-phase geometry) | -2.67 |

| Poisson/ZAP-9 | -2.71 |

| Explicit Solvent Model | -1.88 |

| Experimental Value | -2.38 |

This table presents data for the parent compound, benzyl bromide, to illustrate the application and variance of different solvation models. acs.org

Prediction of Reactivity and Selectivity

Density Functional Theory (DFT) has become a cornerstone for predicting the reactivity and selectivity of organic reactions. For a molecule like 2-benzylbenzyl bromide, DFT calculations can be employed to understand its electronic structure and predict its behavior in chemical reactions. bioorg.orgbeilstein-journals.orgnih.gov

Key reactivity descriptors derived from DFT, such as Frontier Molecular Orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions, can identify the most probable sites for nucleophilic or electrophilic attack. mdpi.combioorg.org For instance, in the reaction of benzyl bromide with N-benzoyl 5-(aminomethyl)tetrazole, the energy gap between the HOMO of the nucleophile and the LUMO of benzyl bromide was used to predict the regioselectivity of the reaction. mdpi.com A smaller energy gap indicates a more favorable electronic interaction and a higher reaction rate. mdpi.com

Furthermore, computational studies can elucidate reaction mechanisms by mapping the potential energy surface and identifying transition states and intermediates. For the ring-opening of aziridines with benzyl bromide, DFT calculations at the B3LYP/6-31++G(d,p) level of theory were used to calculate activation barriers and rationalize the observed regioselectivity. bioorg.org The analysis of nucleophilic Fukui functions successfully predicted the site of attack on the aziridinium (B1262131) intermediate. bioorg.org Such computational approaches would be directly applicable to predicting the reactivity and selectivity of 2-benzylbenzyl bromide in various reactions.

Table 2: Conceptual DFT Reactivity Indices (in eV) for Benzyl Bromide and Tautomeric Forms of a Reactant

| Species | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity (ω) | Nucleophilicity (N) |

|---|---|---|---|---|

| Benzyl Bromide | -1.50 | 8.35 | 0.17 | 4.32 |

| 1H-Tautomer | -1.56 | 7.49 | 0.13 | 4.93 |

| 2H-Tautomer | -1.67 | 7.80 | 0.12 | 5.13 |

This table showcases how DFT-derived indices for benzyl bromide and potential reactants can be used to predict reactivity. mdpi.com

Spectroscopic Property Predictions and Validation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the characterization of molecules like 2-benzylbenzyl bromide and the interpretation of experimental data.

NMR and IR Spectroscopy Simulations

Quantum chemical calculations can accurately predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. q-chem.comresearchgate.netresearchgate.net For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate chemical shieldings, which are then converted to chemical shifts. researchgate.netresearchgate.net These calculations can help in the assignment of complex spectra and in understanding the effects of molecular conformation and electronic structure on chemical shifts. researchgate.netacs.orgnih.gov While experimental ¹H NMR and ¹³C NMR data are available for benzyl bromide and its derivatives, computational studies can provide a deeper understanding of the electronic environment of each nucleus. chemicalbook.comchemicalbook.com

Similarly, IR spectroscopy simulations, typically performed using harmonic frequency calculations at the DFT level, can predict the vibrational frequencies and intensities of a molecule. q-chem.com These calculated spectra can be compared with experimental FT-IR data to identify characteristic vibrational modes. researchgate.net For complex molecules, this computational validation is crucial for accurate spectral assignment.

Table 3: Representative Calculated Vibrational Frequencies for a Substituted Benzoylthiourea Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3450 |

| C-H aromatic stretch | 3100-3000 |

| C=O stretch | 1700 |

| C=C aromatic stretch | 1600-1450 |

| C-N stretch | 1350 |

| C=S stretch | 700 |

This table provides an example of DFT-calculated IR frequencies for a complex aromatic molecule, illustrating the type of data that could be generated for 2-benzylbenzyl bromide. researchgate.net

Mass Spectrometry Fragmentation Pathways

Computational mass spectrometry can be used to predict and understand the fragmentation patterns observed in experimental mass spectra. The fragmentation of benzyl bromide is well-characterized, with the base peak in its mass spectrum appearing at an m/z of 91. chegg.com This corresponds to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) through rearrangement of the initial benzyl cation. miamioh.edu

For 2-benzylbenzyl bromide, a similar fragmentation pattern would be anticipated. Upon electron ionization, the molecule would likely lose a bromine atom to form a benzyl-substituted benzyl cation. This cation could then undergo rearrangement to form a substituted tropylium ion. Computational methods, including ab initio calculations, can be used to determine the energies of different fragmentation pathways and predict the most likely fragmentation products. researchgate.net These theoretical studies can help to interpret complex mass spectra and provide evidence for the structure of the parent molecule. researchgate.netnih.gov

Table 4: Common Fragment Ions in the Mass Spectra of Benzyl Halides

| Precursor Ion | Fragmentation Pathway | Fragment Ion | m/z |

|---|---|---|---|

| [C₆H₅CH₂Br]⁺• | Loss of Br• | [C₆H₅CH₂]⁺ | 91 |

| [C₆H₅CH₂]⁺ | Rearrangement | [C₇H₇]⁺ (Tropylium) | 91 |

This table illustrates the characteristic fragmentation of benzyl bromide, which serves as a model for predicting the fragmentation of 2-benzylbenzyl bromide.

Future Research Directions and Emerging Paradigms

Expanding Synthetic Scope and Efficiency

Future efforts in the chemistry of 2-benzyl benzylbromide will likely concentrate on expanding its range of accessible transformations and improving the efficiency of known reactions. A primary focus will be the development of novel catalytic systems that can activate the C-Br bond under milder conditions, thereby increasing functional group tolerance and reducing the generation of byproducts. Research into palladium/norbornene cooperative catalysis, for instance, has shown promise in the ortho-benzylation of aryl iodides and could be adapted for cross-coupling reactions involving this compound to create complex diarylmethane structures with high efficiency.

Furthermore, the exploration of innovative bromination techniques will be crucial for the efficient synthesis of this compound itself. Traditional methods often require harsh conditions or hazardous reagents. Future methodologies may leverage enzymatic or biomimetic catalysts that can perform selective benzylic bromination with greater precision and under environmentally benign conditions.

| Synthetic Method | Catalyst/Reagent | Key Advantages | Potential for this compound |

| Photocatalytic C-H Bromination | N-Bromosuccinimide (NBS), Photocatalyst | Mild conditions, high selectivity for benzylic protons, avoids harsh reagents. | Efficient and selective synthesis from 2-benzyltoluene. |

| Palladium/Norbornene Catalysis | Pd(OAc)₂, Norbornene | High efficiency in forming C-C bonds, broad substrate scope. | Enables coupling with a wide range of aryl and vinyl partners. |

| Enzymatic Bromination | Brominase Enzymes | High regio- and stereoselectivity, environmentally benign aqueous conditions. | Greener synthesis and potential for asymmetric functionalization. |

| Flow Chemistry | Continuous-flow reactors | Precise control over reaction parameters, enhanced safety, easy scalability. | Safer production and telescoping of subsequent reactions. |

Enantioselective and Diastereoselective Transformations

The development of stereoselective reactions involving this compound is a significant area for future investigation. Although the molecule itself is achiral, it can be used as a prochiral substrate in reactions that generate new stereocenters. Future research will likely focus on the design of chiral catalysts that can control the enantioselectivity of nucleophilic substitution or coupling reactions.

For example, the development of chiral N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands for transition metal catalysts could enable enantioselective cross-coupling reactions with various nucleophiles. Such methodologies would provide access to optically active diarylmethane derivatives, which are valuable scaffolds in medicinal chemistry and materials science. Furthermore, diastereoselective reactions could be explored by reacting this compound with chiral substrates, where the inherent stereochemistry of the substrate directs the approach of the electrophile.

Photo- and Electrocatalytic Approaches for this compound Chemistry

Photo- and electrocatalysis offer powerful, sustainable alternatives to traditional thermal methods for chemical transformations. These approaches allow for the generation of highly reactive intermediates under exceptionally mild conditions, often at room temperature. For this compound, photoredox catalysis holds immense promise for C-C and C-heteroatom bond formation.

Recent studies have demonstrated the utility of metallaphotoredox reactions for the cross-electrophile coupling of aryl bromides and benzyl (B1604629) bromides. This strategy could be directly applied to this compound to synthesize a diverse array of unsymmetrical diarylmethanes. Future research could focus on developing metal-free photocatalytic systems to further enhance the sustainability of these processes. researchgate.net Investigations into the reaction mechanism, potentially revealing pathways that lead to high photochemical quantum yields, will also be a key area of study. epa.gov

Electrocatalysis provides another avenue for activating the C-Br bond. Anodic or cathodic activation of this compound could facilitate novel coupling reactions, potentially avoiding the need for stoichiometric chemical oxidants or reductants and relying instead on clean electrical energy.

| Methodology | Typical Components | Potential Transformation with this compound | Key Advantages |

| Photoredox Catalysis | Ru or Ir complexes, Organic Dyes, Semiconductor Nanocrystals | Cross-electrophile coupling, Giese-type additions, C-N/C-O bond formation. | Mild conditions, high functional group tolerance, unique reaction pathways. |

| Electrocatalysis | Graphite or Platinum electrodes, Supporting electrolyte | Reductive coupling with carbonyls, Carboxylation with CO₂, Oxidative C-H functionalization. | Avoids chemical redox agents, high tunability via electrode potential. |

Sustainable and Environmentally Benign Methodologies

In line with the principles of green chemistry, future research will increasingly prioritize the development of sustainable methods for both the synthesis and application of this compound. This involves a holistic approach, from the choice of starting materials to the final purification processes. A key goal is the replacement of hazardous solvents, such as chlorinated hydrocarbons, with greener alternatives like water, ethanol, or supercritical CO₂.

The use of catalysis is central to green chemistry, as it allows for reactions to proceed with higher atom economy and under milder conditions. nih.gov Biocatalysis, using isolated enzymes or whole-cell systems, represents a frontier in this area. nih.gov The discovery or engineering of enzymes capable of performing selective transformations on this compound could revolutionize its synthesis and derivatization. Additionally, process intensification through techniques like flow chemistry can lead to more efficient, safer, and less wasteful processes.

High-Throughput Experimentation and Data Science in Research

The traditional, one-at-a-time approach to reaction optimization is being superseded by modern high-throughput experimentation (HTE) and data-driven methodologies. nih.govresearchgate.net HTE utilizes automated, parallel reactor systems to rapidly screen hundreds or even thousands of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) in a short period. researchgate.netrsc.org This approach is particularly well-suited for optimizing complex cross-coupling reactions involving this compound, allowing researchers to quickly identify the optimal conditions for yield and selectivity. nih.gov

The vast datasets generated by HTE can then be analyzed using data science and machine learning algorithms. researchgate.net These computational tools can identify complex relationships between reaction parameters and outcomes, predict the results of new experiments, and guide the rational design of next-generation catalysts and reaction protocols. This synergy between automated experimentation and artificial intelligence will accelerate the discovery of novel reactivity and applications for this compound.

Conceptual HTE Plate for Optimizing a Suzuki Coupling with this compound:

Development of Novel Applications in Interdisciplinary Fields

While this compound is a valuable synthetic intermediate, its full potential may lie in its application in interdisciplinary fields. The diarylmethane core structure is a common motif in pharmacologically active molecules. arabjchem.org Future research could focus on using this compound as a key building block for the synthesis of novel therapeutic agents, such as enzyme inhibitors or receptor modulators.

In materials science, the ability to introduce the 2-benzylbenzyl group onto polymer backbones or surfaces could lead to new materials with tailored properties, such as enhanced thermal stability, specific optical characteristics, or unique self-assembly behaviors. Its use in the synthesis of novel ligands for organometallic chemistry could also yield catalysts with unprecedented activity or selectivity for a variety of chemical transformations. The exploration of these and other applications will require collaboration between organic chemists, medicinal chemists, materials scientists, and chemical biologists.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-benzyl benzylbromide, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common method involves the bromination of toluene derivatives using bromine in the presence of an oxidant (e.g., under light or radical initiators). Reaction optimization includes controlling temperature (typically 0–25°C), stoichiometry of bromine, and solvent choice (e.g., CCl₄ for inert conditions). Post-reaction purification via fractional distillation or column chromatography is critical to isolate pure product .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies aromatic protons and benzyl/bromine substitution patterns. Infrared (IR) spectroscopy confirms C-Br stretching (~550–600 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification and fragmentation patterns (e.g., loss of Br· radical at m/z 91 for benzyl fragments) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use impervious gloves (nitrile or neoprene), sealed goggles, and lab coats. Work in a fume hood to avoid inhalation. Store in airtight containers under dry, inert gas (e.g., N₂) away from oxidizers and moisture. Spills require adsorption with inert materials (e.g., silica gel) and disposal as halogenated waste .

Advanced Research Questions

Q. How can discrepancies in molar mass determination between photometric and titration methods be resolved?

- Methodological Answer : Photometric methods (Lambert-Beer’s law) and acid-base titration yield number-average molar mass (Mₙ). Discrepancies arise due to polymer polydispersity or incomplete end-group quantification. Cross-validate using Size Exclusion Chromatography (SEC) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS. For ionenes, relative errors >5% at higher Mₙ necessitate iterative refinement of extinction coefficients or titrant standardization .

Q. What experimental design considerations are vital for studying this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Control solvent polarity (e.g., DMF for SN2, acetone for SN1), counterion effects (e.g., iodide vs. bromide), and steric hindrance at the benzyl position. Kinetic studies via ¹H NMR or conductivity measurements track reaction progress. Use deuterated solvents for in-situ mechanistic analysis .

Q. How can computational methods (e.g., DFT) predict vibrational and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model vibrational modes (e.g., C-Br stretches), electron density maps, and frontier molecular orbitals (HOMO-LUMO). Compare computed IR spectra with experimental data to validate functional group assignments .

Q. What strategies mitigate side reactions (e.g., elimination or polymerization) during benzylbromide synthesis?

- Methodological Answer : Use low temperatures (0–5°C) to suppress elimination. Add radical inhibitors (e.g., hydroquinone) to prevent polymerization. Monitor reaction progress via TLC or GC-MS to terminate at optimal conversion. Purify intermediates promptly to avoid degradation .

Data Analysis and Reproducibility

Q. How should researchers address contradictions in reported reaction yields or purity data for this compound?

- Methodological Answer : Replicate procedures using identical reagents (e.g., anhydrous solvents, fresh bromine). Validate purity via HPLC or elemental analysis. Document batch-specific variables (e.g., moisture content, catalyst lot). Cross-reference with peer datasets and report deviations transparently .

Q. What statistical approaches are recommended for analyzing kinetic data in benzylbromide-mediated reactions?

- Methodological Answer : Apply non-linear regression to time-concentration profiles (e.g., pseudo-first-order kinetics). Use ANOVA to assess solvent or temperature effects. Report confidence intervals and outliers. Software tools like OriginLab or Python’s SciPy enhance reproducibility .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.